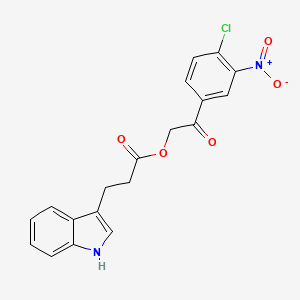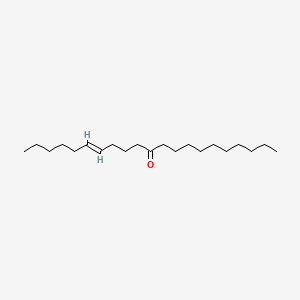
6E-Heneicosen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6E-Heneicosen-11-one is a naturally occurring compound with the molecular formula C₂₁H₄₀O and a molecular weight of 308.5417 . It is known for its role as an insect attractant and pheromone, particularly in the context of the Douglas fir tussock moth . This compound is part of the fatty acyls class of lipids and is characterized by its unique structure, which includes a long hydrocarbon chain and a ketone functional group .
Preparation Methods
The synthesis of 6E-Heneicosen-11-one typically involves organic synthesis techniques. One common method includes the use of alkenes and ketones as starting materials, followed by a series of reactions such as hydrogenation and oxidation to achieve the desired structure . Industrial production methods often involve the extraction and purification of the compound from natural sources, such as the pheromone glands of insects . The synthetic routes and reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6E-Heneicosen-11-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the ketone group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6E-Heneicosen-11-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of insect repellents and attractants.
Mechanism of Action
The mechanism of action of 6E-Heneicosen-11-one involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a series of molecular events that lead to changes in insect behavior, such as attraction or repulsion . The molecular targets and pathways involved in this process are the subject of ongoing research, with a focus on understanding the specificity and sensitivity of the compound’s effects.
Comparison with Similar Compounds
6E-Heneicosen-11-one is unique in its structure and function, but it can be compared to other similar compounds such as:
(Z)-6-Heneicosen-11-one: Another isomer with similar pheromone activity but different stereochemistry.
(Z)6, (E)8-Heneicosadien-11-one: A synergistic sex pheromone component that works in combination with this compound to enhance its effectiveness.
These compounds share similar chemical properties but differ in their specific biological activities and applications.
Properties
CAS No. |
54844-66-5 |
|---|---|
Molecular Formula |
C21H40O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(E)-henicos-6-en-11-one |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-20H2,1-2H3/b13-11+ |
InChI Key |
YLNMHCDVFVPONQ-ACCUITESSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)CCC/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)
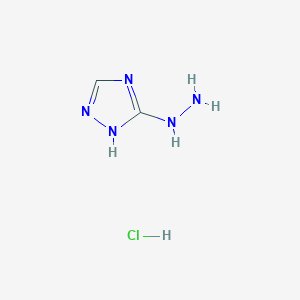


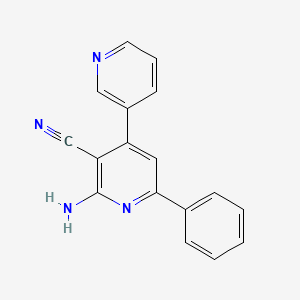


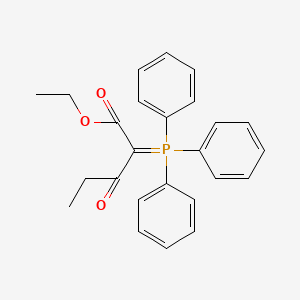
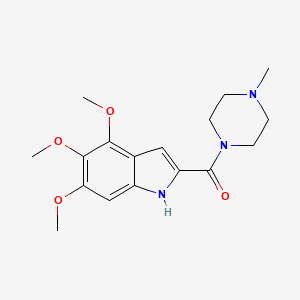
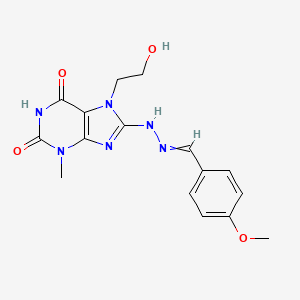
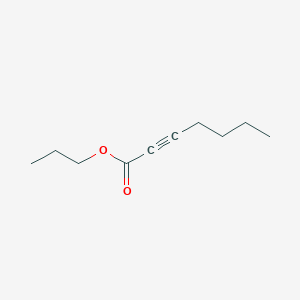
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
